
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a synthetic compound that has been widely used in scientific research. It is a type of morpholino compound that is commonly used as a tool for gene knockdown in various organisms. The compound has been found to be effective in inhibiting the expression of specific genes, making it a valuable tool for studying gene function and regulation.
Wirkmechanismus
The mechanism of action of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone involves the binding of the compound to specific RNA sequences. The binding of the compound to RNA prevents the translation of the RNA into protein, effectively inhibiting gene expression. The compound is highly specific, targeting only the RNA sequences that it has been designed to bind to.
Biochemical and Physiological Effects:
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has been found to have minimal biochemical and physiological effects on cells and organisms. The compound is highly selective, targeting only specific RNA sequences, and does not affect other cellular processes. However, it is important to note that the use of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone may have unintended effects on gene expression and cellular processes, and careful experimental design is necessary to minimize these effects.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has several advantages for lab experiments. It is a highly specific tool for gene knockdown, allowing researchers to study the function and regulation of specific genes. The compound is also easy to use and does not require specialized equipment or knowledge.
However, there are also limitations to the use of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone in lab experiments. The compound may have unintended effects on gene expression and cellular processes, and careful experimental design is necessary to minimize these effects. Additionally, the compound may not be effective in all organisms or for all genes, and alternative tools may be necessary for studying certain genes or processes.
Zukünftige Richtungen
There are several future directions for the use of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone in scientific research. One direction is the development of new and more efficient synthesis methods for the compound. Another direction is the exploration of alternative uses for the compound, such as in the treatment of genetic diseases.
Additionally, there is potential for the use of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone in combination with other tools, such as CRISPR-Cas9, for more precise and efficient gene editing. The development of new and more specific Morpholino compounds may also expand the range of genes and organisms that can be studied using this tool.
In conclusion, Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a valuable tool for scientific research, particularly for studying gene function and regulation. While there are limitations to its use, the compound has several advantages and potential future directions for development and application.
Synthesemethoden
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The compound can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis.
Wissenschaftliche Forschungsanwendungen
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone has a wide range of applications in scientific research. It is commonly used as a tool for gene knockdown in various organisms, including zebrafish, Xenopus, and mice. The compound has been found to be effective in inhibiting the expression of specific genes, making it a valuable tool for studying gene function and regulation.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(23-11-13-26-14-12-23)17-7-4-10-24(15-17)19-9-8-18(21-22-19)16-5-2-1-3-6-16/h1-3,5-6,8-9,17H,4,7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAKXJBHMQHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



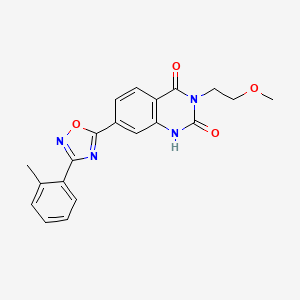
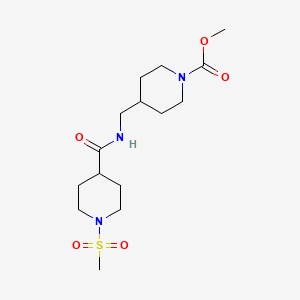
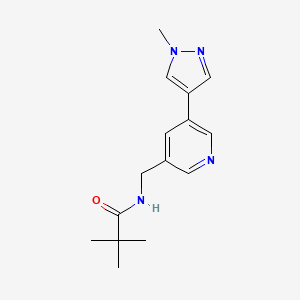
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2447130.png)
![2-chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2447133.png)

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/no-structure.png)
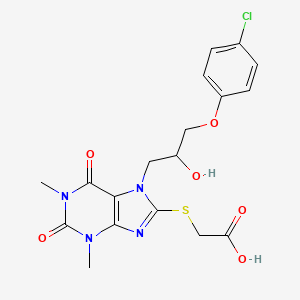
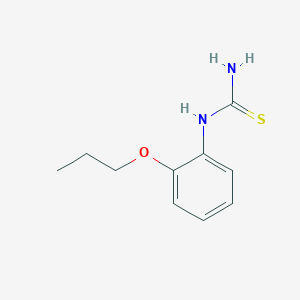
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2447143.png)
![8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-propyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2447144.png)
